molecular formula C8H12N2O B13504998 4-(Aminomethyl)-3-methoxyaniline

4-(Aminomethyl)-3-methoxyaniline

Cat. No.: B13504998
M. Wt: 152.19 g/mol
InChI Key: XRFZQKJDGWOSFO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-methoxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains a methoxy group (-OCH3) and a methyl group (-CH2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-methoxyaniline can be achieved through several methods. One common approach involves the reduction of 4-(Nitromethyl)-3-methoxyaniline using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the nucleophilic substitution of 4-(Chloromethyl)-3-methoxyaniline with ammonia or an amine under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)-3-methoxyaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3-methoxyaniline is unique due to the presence of both an amino group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(aminomethyl)-3-methoxyaniline

InChI

InChI=1S/C8H12N2O/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5,9-10H2,1H3

InChI Key

XRFZQKJDGWOSFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)CN

Origin of Product

United States

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